

Introduction to (R)-Linezolid-d3 in Mass Spectrometry

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Compound of Interest

Compound Name: (R)-Linezolid-d3

Cat. No.: B196450

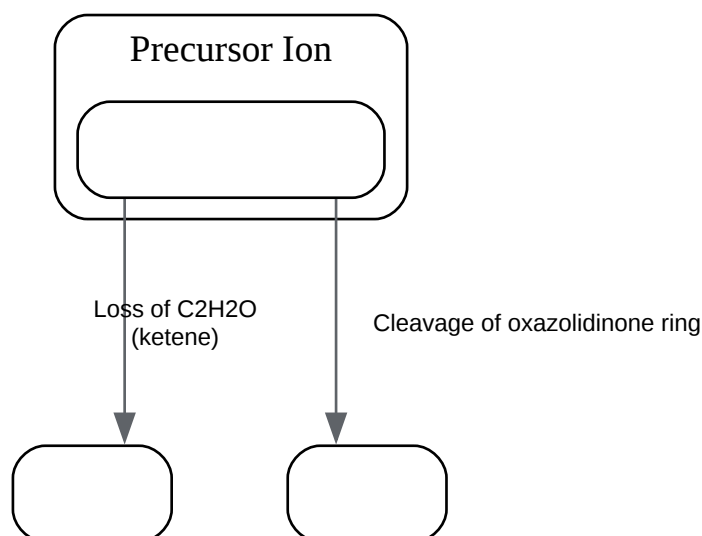
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(R)-Linezolid-d3 is the stable isotope-labeled counterpart of Linezolid, an essential oxazolidinone antibiotic. In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), **(R)-Linezolid-d3** serves as an ideal internal standard. Its chemical and physical properties are nearly identical to Linezolid, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the target analyte by correcting for variations in sample processing and instrument response.

Fragmentation Pathway of (R)-Linezolid-d3

The fragmentation of **(R)-Linezolid-d3** in a mass spectrometer, typically through collision-induced dissociation (CID), provides characteristic product ions that are essential for its selective detection and quantification. The deuterium atoms are located on the acetyl methyl group, which influences the mass of the parent ion and one of the primary fragment ions.

A proposed fragmentation pathway for **(R)-Linezolid-d3** is initiated by the protonation of the molecule, forming the precursor ion $[M+H]^+$. Subsequent fragmentation leads to the generation of specific product ions.



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Caption: Proposed fragmentation pathway of **(R)-Linezolid-d3**.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the analysis of **(R)-Linezolid-d3** and Linezolid from various published LC-MS/MS methods.

Table 1: Mass Spectrometric Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode	Reference
Linezolid	338.01	296.03	ESI+	[1]
(R)-Linezolid-d3	341.2	299.1	ESI+	[2]
Linezolid	338.14	162.8	ESI+	[3]

Table 2: Liquid Chromatography Parameters

Parameter	Condition	Reference
Column	Waters X-bridge C18 (150 x 4.6 mm, 3.5 µm)	[2][4]
Mobile Phase A	Water with 0.1% formic acid	[2][4]
Mobile Phase B	Acetonitrile with 0.1% formic acid	[2][4]
Flow Rate	0.6 mL/min	[2][4]
Run Time	15 min	[2][4]

Experimental Protocols

A typical experimental workflow for the quantification of Linezolid in a biological matrix (e.g., serum or plasma) using **(R)-Linezolid-d3** as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation: Protein Precipitation

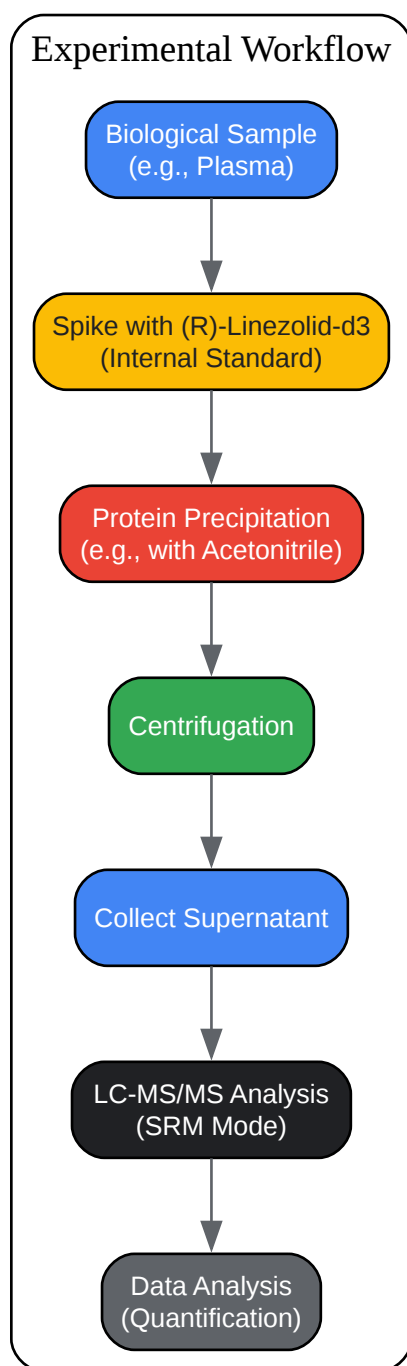
Protein precipitation is a common and straightforward method for extracting Linezolid and **(R)-Linezolid-d3** from biological samples.

- To a 100 µL aliquot of the biological sample (e.g., plasma), add 200 µL of a protein precipitating agent, such as acetonitrile or methanol. The precipitating agent should contain the internal standard, **(R)-Linezolid-d3**, at a known concentration.
- Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for analysis by LC-MS/MS.

LC-MS/MS Analysis

The prepared sample is then injected into the LC-MS/MS system for separation and detection.

- **Liquid Chromatography:** The analytes are separated on a reverse-phase C18 column using a gradient elution with mobile phases consisting of water and acetonitrile, both typically acidified with formic acid to improve peak shape and ionization efficiency.
- **Mass Spectrometry:** The eluent from the LC column is introduced into the mass spectrometer, which is operated in positive electrospray ionization (ESI+) mode. The instrument is set to perform selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for both Linezolid and **(R)-Linezolid-d3**.



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Caption: A typical experimental workflow for Linezolid quantification.

Conclusion

The use of **(R)-Linezolid-d3** as an internal standard in LC-MS/MS-based bioanalytical methods is a robust and reliable approach for the accurate quantification of Linezolid in various biological matrices. Understanding its mass spectrometric behavior, particularly its fragmentation pathway, is fundamental for method development and troubleshooting. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important antibiotic.

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